molecular formula C15H19ClO2S B2399139 [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287281-88-1

[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No.: B2399139
CAS No.: 2287281-88-1
M. Wt: 298.83
InChI Key: YUCAAYDHDPLQJJ-UHFFFAOYSA-N
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Description

[3-(4-Propylphenyl)-1-bicyclo[111]pentanyl]methanesulfonyl chloride is a compound that features a bicyclo[111]pentane core, which is known for its unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride typically begins with the preparation of the bicyclo[1.1.1]pentane core. One common method involves the reaction of alkyl iodides with [1.1.1]propellane under light-enabled conditions . This reaction is scalable and can produce the desired bicyclo[1.1.1]pentane derivatives in high purity without the need for catalysts or additives.

Industrial Production Methods

For industrial-scale production, the light-enabled synthesis method is advantageous due to its scalability and efficiency. The reaction can be performed in flow reactors, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamides or sulfonate esters.

    Oxidation and Reduction: The bicyclo[1.1.1]pentane core can be functionalized through oxidation or reduction reactions, although these are less common due to the stability of the core structure.

Common Reagents and Conditions

Major Products

The major products of these reactions include various sulfonamide and sulfonate ester derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with enhanced stability and reactivity .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a bioisostere for para-substituted benzene rings. This makes it valuable in drug design, where it can improve the pharmacokinetic properties of drug candidates .

Industry

In the industrial sector, the compound is used in the development of new materials with unique mechanical and chemical properties. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable covalent bonds. This can alter the function of the target molecules, making the compound useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
  • [3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Uniqueness

Compared to similar compounds, [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride offers unique properties due to the propyl group, which can influence its reactivity and interaction with other molecules. This makes it particularly valuable in applications where specific molecular interactions are required .

Properties

IUPAC Name

[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO2S/c1-2-3-12-4-6-13(7-5-12)15-8-14(9-15,10-15)11-19(16,17)18/h4-7H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCAAYDHDPLQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C23CC(C2)(C3)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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